

How to solve Disperbyk 160 incompatibility with polar resin systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperbyk 160**

Cat. No.: **B1167488**

[Get Quote](#)

Technical Support Center: Disperbyk 160 in Polar Resin Systems

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incompatibility issues with **Disperbyk 160** in polar resin systems.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viscosity

Question: We observed a significant and unexpected increase in the viscosity of our polar resin system (e.g., polyester, acrylic) after adding **Disperbyk 160**. What could be the cause and how can we resolve this?

Answer:

An unusual increase in viscosity upon the addition of a dispersant can be indicative of an incompatibility between the dispersant and the resin system. This phenomenon, often referred to as "shock," can occur due to several factors.

Possible Causes:

- Poor Initial Compatibility: The solvent system of **Disperbyk 160** may not be fully compatible with the polar resin solution, leading to localized precipitation or agglomeration of the resin or dispersant.
- Incorrect Addition Order: Adding **Disperbyk 160** to a highly concentrated or reactive resin system without pre-dilution can lead to localized high concentrations of the additive, causing shock.
- Sub-optimal Dosage: An incorrect concentration of the dispersant can lead to incomplete stabilization of pigments or interactions with the resin matrix, both of which can contribute to increased viscosity.

Troubleshooting Steps:

- Review the Order of Addition: The recommended procedure is to first mix the resin and solvents, then add **Disperbyk 160** while stirring, and finally introduce the pigments.[\[1\]](#)
- Pre-dilute **Disperbyk 160**: To prevent seeding or shock, it is advisable to pre-dilute **Disperbyk 160** with a compatible solvent from the formulation before adding it to the resin solution. A suggested dilution is to 15% solids.[\[1\]](#)
- Optimize Dispersant Concentration: Conduct a ladder study to determine the optimal dosage of **Disperbyk 160** for your specific pigment and resin system. Over- or under-dosing can lead to viscosity issues.
- Assess Resin/Solvent Compatibility: Ensure that the solvents used in your formulation are fully compatible with both the polar resin and **Disperbyk 160**.

Experimental Protocol: Ladder Study for Viscosity Optimization

This protocol helps determine the optimal concentration of **Disperbyk 160** to achieve the lowest viscosity for a given pigment dispersion.

Materials:

- Polar resin solution

- **Disperbyk 160**
- Pigment
- Solvent(s)
- High-speed disperser (e.g., Cowles dissolver)
- Viscometer (e.g., Brookfield or cone and plate)
- Beakers or mixing vessels
- Syringes or pipettes for accurate additions

Procedure:

- Prepare a series of identical mill bases (resin, solvent, and pigment) in separate beakers.
- Create a range of **Disperbyk 160** concentrations to be tested (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).
- To each mill base, add a different concentration of pre-diluted **Disperbyk 160** while stirring at low speed.
- Disperse each sample at high speed for a set amount of time (e.g., 30 minutes).
- Allow the samples to cool to a constant temperature.
- Measure the viscosity of each sample using a viscometer.
- Plot the viscosity as a function of the **Disperbyk 160** concentration. The optimal dosage corresponds to the concentration that yields the lowest viscosity.

Data Presentation: Example Ladder Study Results

Disperbyk 160 Concentration (% on Pigment Weight)	Viscosity (mPa·s)
0.5	1500
1.0	1100
1.5	850
2.0	950
2.5	1200

Note: The above data is illustrative. Actual results will vary depending on the specific resin, pigment, and solvent system.

Issue 2: Flocculation, Color Shift, or Loss of Gloss

Question: Our formulation with **Disperbyk 160** in an epoxy resin system is showing signs of pigment flocculation, leading to a color shift and a reduction in gloss. How can we troubleshoot this?

Answer:

Flocculation, the re-agglomeration of dispersed pigment particles, is a clear sign of insufficient stabilization.^[2] This can manifest as a change in color, a decrease in color strength, and a loss of gloss in the final coating.

Possible Causes:

- Incompatibility with the Resin: The polymeric chains of **Disperbyk 160** must be well-solvated by the surrounding resin and solvent to provide effective steric stabilization. If there is poor compatibility, these chains can collapse, leading to flocculation.
- Insufficient Dosage: The amount of **Disperbyk 160** may be too low to provide complete coverage of the pigment particles, leaving them susceptible to re-agglomeration.
- Interaction with Other Components: Certain components in the formulation, such as other additives or impurities, could interfere with the anchoring of **Disperbyk 160** onto the pigment

surface.

Troubleshooting Steps:

- Perform a Rub-Out Test: This simple test can quickly indicate if flocculation is occurring.[2][3][4][5]
- Re-evaluate Dispersant Dosage: A ladder study, as described in the previous section, can help determine if the dosage needs to be adjusted.
- Assess Compatibility: A compatibility test between **Disperbyk 160** and the resin system in the absence of pigment can help identify underlying incompatibility issues.
- Consider Alternative Dispersants: If the incompatibility persists, an alternative dispersant from the BYK portfolio with a different chemistry may be more suitable for your polar resin system. For example, DISPERBYK-2152 has been developed for improved stability in 2-pack epoxy systems.[6]

Experimental Protocol: Rub-Out Test

This qualitative test helps to visually assess pigment stabilization and identify flocculation.

Materials:

- The formulated coating
- A smooth, non-absorbent substrate (e.g., a test panel or glass plate)
- Applicator (e.g., drawdown bar or brush)

Procedure:

- Apply a uniform film of the coating onto the substrate.
- Allow the film to flash off for a short period (it should still be wet).[5]
- Using your finger, gently rub a small, circular area of the wet film.

- Allow the entire film to dry completely.
- Visually compare the color of the rubbed area to the unrubbed area.

Interpretation of Results:

- No Color Difference: The pigments are well-stabilized.
- Color Difference (Darker or Lighter): Flocculation is occurring. The rubbing action breaks down the flocculates, leading to a change in color.[\[5\]](#)[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of **Disperbyk 160**?

Disperbyk 160 is a solution of a high molecular weight block copolymer with pigment affinic groups.[\[8\]](#)[\[9\]](#) It is designed as a wetting and dispersing additive for solvent-borne systems.[\[8\]](#)

Q2: How does **Disperbyk 160** stabilize pigments?

Disperbyk 160 functions through a mechanism of steric stabilization.[\[1\]](#)[\[9\]](#) The pigment affinic groups anchor the additive to the surface of the pigment particles, while the polymeric chains extend into the surrounding resin and solvent, creating a protective barrier that prevents the particles from getting too close and re-agglomerating.[\[1\]](#)

Q3: What are common polar resin systems where incompatibility with **Disperbyk 160** might be observed?

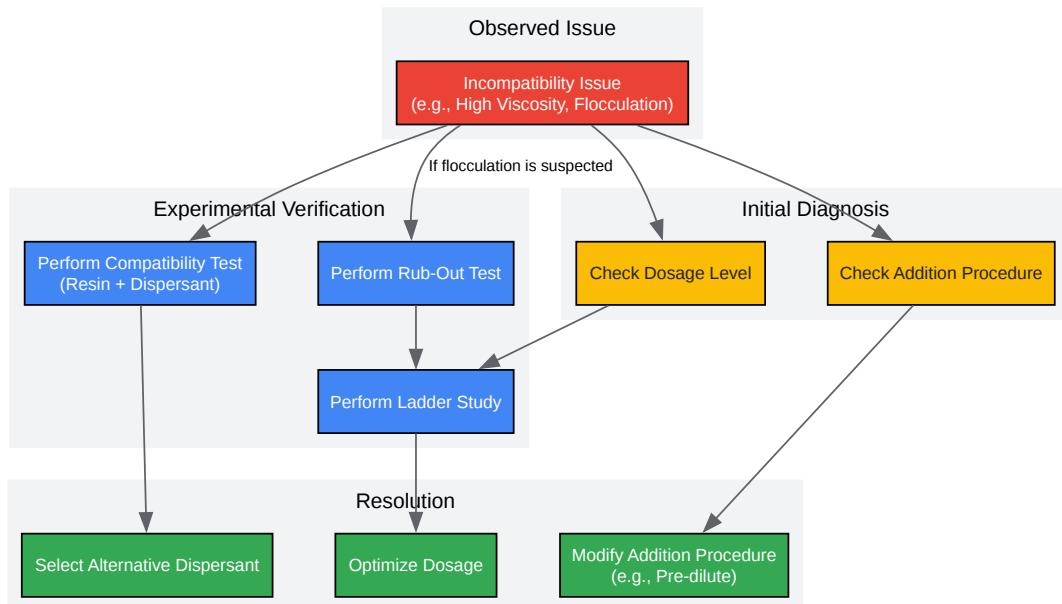
Incompatibility can potentially be observed in various polar resin systems, including:

- Polyester resins: Particularly unsaturated polyester resins.
- Epoxy resins: Especially in two-component systems where interactions with the curing agent can occur.
- Acrylic resins: The polarity of acrylics can sometimes lead to compatibility issues.[\[10\]](#)

Q4: What are the recommended dosage levels for **Disperbyk 160**?

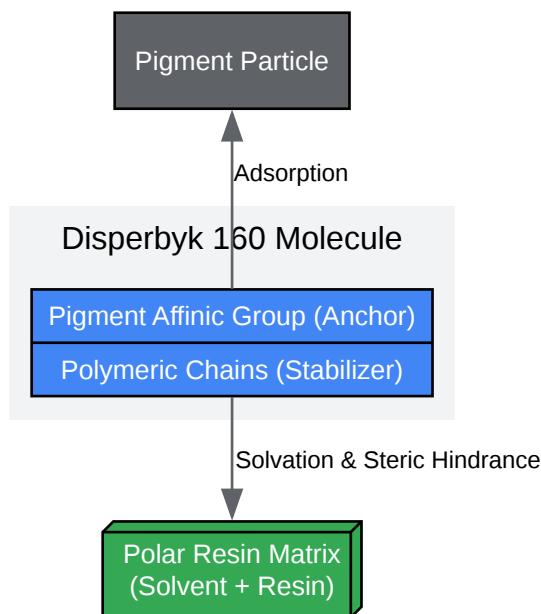
The recommended dosage of **Disperbyk 160** depends on the type of pigment being used:

Pigment Type	Recommended Dosage (% on Pigment Weight)
Inorganic Pigments	10 - 15
Titanium Dioxide	5 - 6
Organic Pigments	30 - 90
Carbon Blacks	70 - 140


Source:[8] It is crucial to determine the optimal dosage through a ladder study for each specific formulation.[1]

Q5: Are there any known interactions of **Disperbyk 160** with other formulation components?

Yes, in certain systems, interactions can occur. For example, in coil coatings, **Disperbyk 160** can interact with acid catalysts. In such cases, amine-blocked acids are less suitable.[1] It is always recommended to evaluate the compatibility of **Disperbyk 160** with all components in your formulation.


Visualizations

Troubleshooting Workflow for Disperbyk 160 Incompatibility

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Disperbyk 160** incompatibility issues.

Mechanism of Steric Stabilization by Disperbyk 160

[Click to download full resolution via product page](#)

Caption: Steric stabilization mechanism of **Disperbyk 160** on a pigment particle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. media.knowde.com [media.knowde.com]
- 2. krasa.lv [krasa.lv]
- 3. Discoloration by Rubbing - KANSAI ALTAN [kansaialtan.com.tr]
- 4. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]

- 5. m.youtube.com [m.youtube.com]
- 6. Ask the expert - Marine and Protective Coatings – BYK [byk.com]
- 7. afcona.com.my [afcona.com.my]
- 8. specialchem.com [specialchem.com]
- 9. mychem.ir [mychem.ir]
- 10. How to Improve Acrylic Resin Compatibility with Additives [eureka.patsnap.com]
- To cite this document: BenchChem. [How to solve Disperbyk 160 incompatibility with polar resin systems]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1167488#how-to-solve-disperbyk-160-incompatibility-with-polar-resin-systems\]](https://www.benchchem.com/product/b1167488#how-to-solve-disperbyk-160-incompatibility-with-polar-resin-systems)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com